molecular formula C12H12N2O4 B6223701 ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate CAS No. 2763776-02-7

ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate

Cat. No. B6223701
CAS RN: 2763776-02-7
M. Wt: 248.2
InChI Key:
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Description

Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate, also known as ECP, is an organic compound with a unique structure and properties. It is a heterocyclic compound containing a carbon-oxygen double bond, a nitrogen atom and a carboxyl group. ECP has a range of applications in scientific research, including the synthesis of organic molecules, biochemical and physiological studies, and drug development. It will also explore the advantages and limitations of using ECP in laboratory experiments, and discuss potential future directions.

Scientific Research Applications

Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate has a range of applications in scientific research. It has been used as a reagent in the synthesis of organic molecules, such as polymers, surfactants, and dyes. ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate has also been used in biochemical and physiological studies, such as the study of enzyme kinetics, protein folding, and enzyme inhibition. In addition, ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate has been used in drug development, as it can be used to modify the structure of existing drugs to improve their efficacy and safety.

Mechanism of Action

Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain. ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate binds to the active site of COX-2, preventing the enzyme from converting arachidonic acid into prostaglandins. This inhibits the production of prostaglandins, which leads to reduced inflammation and pain.
Biochemical and Physiological Effects
The inhibition of COX-2 by ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate has a range of biochemical and physiological effects. In addition to reducing inflammation and pain, ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate has been shown to inhibit cell proliferation and angiogenesis, and to modulate the immune response. Furthermore, ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate has been found to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate has several advantages for use in laboratory experiments. It is easy to synthesize and can be stored for long periods of time. In addition, it is relatively non-toxic and has low volatility. However, there are also some limitations to using ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate in laboratory experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. In addition, its mechanism of action is not fully understood and its effects can vary depending on the concentration used.

Future Directions

There are several potential future directions for the use of ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate in scientific research. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Another potential direction is to develop novel methods for synthesizing ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate and to explore its potential applications in drug development. Additionally, further research could be done to explore the potential of ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate as an anti-inflammatory agent, as well as its potential to modulate the immune response. Finally, further research could be done to explore the potential of ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate as an anti-cancer agent.

Synthesis Methods

Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate can be synthesized in a two-step process. The first step involves the reaction of 5-cyanopyridine with ethyl oxalate in aqueous acetic acid to form ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate. This is followed by a second step in which the product is reacted with sodium hydroxide to form ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate. The reaction is carried out under mild conditions and the yields are typically high.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate involves the reaction of ethyl 3-hydroxyoxetane-3-carboxylate with 5-cyanopyridine-2-carboxylic acid followed by the addition of a coupling agent to form the desired product.", "Starting Materials": [ "Ethyl 3-hydroxyoxetane-3-carboxylate", "5-Cyanopyridine-2-carboxylic acid", "Coupling agent (e.g. DCC, EDC, HATU)" ], "Reaction": [ "Step 1: Ethyl 3-hydroxyoxetane-3-carboxylate is reacted with 5-cyanopyridine-2-carboxylic acid in the presence of a coupling agent (e.g. DCC, EDC, HATU) to form ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate.", "Step 2: The reaction mixture is then purified by column chromatography to obtain the pure product." ] }

CAS RN

2763776-02-7

Product Name

ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate

Molecular Formula

C12H12N2O4

Molecular Weight

248.2

Purity

95

Origin of Product

United States

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